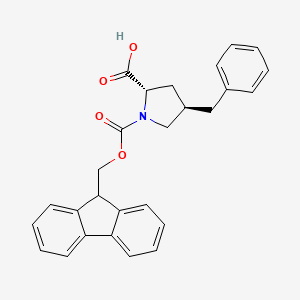

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid

説明

Historical Context and Development

The development of 9-fluorenylmethoxycarbonyl-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is intimately connected to the broader evolution of amino acid protecting group chemistry and the revolutionary work on the 9-fluorenylmethoxycarbonyl protecting group itself. The foundational work that enabled the creation of this compound traces back to 1970, when Louis A. Carpino and Grace Y. Han at the University of Massachusetts introduced the 9-fluorenylmethoxycarbonyl group as a base-labile amino protecting group. Their pioneering research addressed a critical gap in peptide synthesis methodology, as they noted that "in contrast to the variety of amino-protecting groups that can be cleaved by acids of varying strengths, there is currently no complementary set of groups cleavable by basic reagents of graded activity".

The researchers initially prepared 9-fluorenylmethoxycarbonyl chloride by treating 9-fluorenylmethanol with phosgene, and they demonstrated that treating glycine with this reagent followed by liquid ammonia quantitatively released the original amine along with easily separable byproducts carbon dioxide and dibenzofulvalene. This breakthrough laid the groundwork for what would become one of the most important protecting groups in peptide chemistry. The integration of the 9-fluorenylmethoxycarbonyl group into current synthesis methods is now considered a major landmark in the history of chemical peptide synthesis.

The specific development of substituted pyrrolidine derivatives incorporating the 9-fluorenylmethoxycarbonyl group emerged from the recognition that proline analogs could provide enhanced conformational control in peptide synthesis. The synthesis of 9-fluorenylmethoxycarbonyl-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid typically involves several key synthetic steps, beginning with the formation of the pyrrolidine ring, followed by stereoselective introduction of the benzyl group at the 4-position, and concluding with installation of the 9-fluorenylmethoxycarbonyl protecting group. The development of reliable synthetic routes to this compound has been facilitated by advances in asymmetric synthesis and the availability of starting materials derived from naturally occurring amino acids.

Significance in Peptide Chemistry

9-Fluorenylmethoxycarbonyl-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid has established itself as an indispensable tool in modern peptide synthesis, particularly within the framework of solid-phase peptide synthesis methodologies. The compound serves as a key building block that allows for the efficient assembly of complex peptide chains, with its 9-fluorenylmethoxycarbonyl protecting group enabling selective deprotection during the synthesis process. The success of 9-fluorenylmethoxycarbonyl chemistry in solid-phase peptide synthesis stems from its compatibility with other protecting groups and reaction conditions, providing an orthogonal combination of temporary and permanent protecting groups that was previously unavailable.

The compound's utility in peptide synthesis extends beyond simple incorporation into linear sequences. Its unique structural features make it particularly valuable in the pharmaceutical industry for developing new drugs, especially those targeting specific biological pathways through peptide-based therapeutics. The pyrrolidine ring system provides conformational constraints that can be exploited to enhance the biological activity and selectivity of peptide drugs. Research has demonstrated that the incorporation of substituted proline residues can significantly affect peptide conformation, with the benzyl substituent at the 4-position providing additional steric interactions that influence backbone folding patterns.

The compound also plays a crucial role in bioconjugation techniques, facilitating the attachment of biomolecules to drugs or imaging agents, thereby enhancing their efficacy and targeting capabilities. This application has become increasingly important as the field moves toward more sophisticated drug delivery systems and targeted therapies. The 9-fluorenylmethoxycarbonyl protecting group's exceptional lability to bases, particularly secondary amines, combined with its stability under acidic conditions, makes it ideally suited for complex synthetic sequences where multiple deprotection steps are required.

Studies in neuroscience research have also benefited from the availability of this compound, as it is utilized in investigations related to neuropeptides, helping researchers understand the role of peptides in neurological functions and disorders. The ability to introduce conformational constraints through the substituted pyrrolidine residue has proven particularly valuable in structure-activity relationship studies of neuroactive peptides.

Stereochemical Importance of (2S,4R) Configuration

The specific stereochemical configuration of (2S,4R) in 9-fluorenylmethoxycarbonyl-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is of paramount importance for its biological activity and synthetic utility. This configuration determines the spatial arrangement of substituents around the pyrrolidine ring, which directly influences the compound's conformational preferences and its interactions within peptide structures. The stereochemistry affects not only the local conformation of the pyrrolidine ring but also the overall backbone conformation of peptides incorporating this residue.

The pyrrolidine ring system, being a saturated five-membered ring, exhibits pseudorotation properties that allow it to adopt energetically advantageous conformations. The (2S,4R) configuration specifically influences the puckering of the ring, with the pyrrolidine ring acquiring specific conformations called C-4 (or Cγ) -exo and -endo envelope conformers based on the electronegativity and steric effects of substituents. The benzyl group at the 4-position in the R-configuration creates distinct steric interactions that favor certain ring conformations over others.

Research has shown that the conformational preferences of substituted pyrrolidines can be quantitatively analyzed using nuclear magnetic resonance spectroscopy. Studies involving similar pyrrolidine derivatives have utilized coupling constant analysis to determine pseudorotation phase angles and puckering amplitudes of the pyrrolidine ring. The specific stereochemical arrangement in the (2S,4R) isomer results in a distinct pattern of vicinal coupling constants that can be used to characterize the compound's conformational behavior in solution.

The stereochemical integrity of the (2S,4R) configuration is crucial for maintaining the desired biological properties of peptides incorporating this residue. The three-dimensional conformation adopted by the substituted pyrrolidine ring influences the spatial arrangement of neighboring amino acid residues, potentially affecting protein-protein interactions, receptor binding affinity, and enzymatic activity. The specific orientation of the benzyl group in the R-configuration at position 4 provides unique steric and electronic environments that can be exploited for molecular recognition events.

Nomenclature and Classification

9-Fluorenylmethoxycarbonyl-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid belongs to the broader class of protected amino acid derivatives and more specifically to the family of substituted proline analogs. The compound is classified under several overlapping nomenclatural systems, reflecting its complex structural features and diverse applications in chemical synthesis. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally named (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid.

The compound is frequently referenced in the literature using various synonymous names and abbreviations, though the user has specified the use of full names only. Alternative systematic names include (2S,4R)-4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid and (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-benzylpyrrolidine-2-carboxylic acid. These naming conventions all refer to the same molecular entity with the registry number 1158891-05-4 in chemical databases.

From a structural classification perspective, the compound can be categorized as a secondary pyrrolidine carboxylic acid derivative with an aralkyl substituent. The pyrrolidine ring places it within the family of five-membered nitrogen heterocycles, while the carboxylic acid functionality classifies it as an amino acid analog. The presence of the 9-fluorenylmethoxycarbonyl protecting group specifically identifies it as a synthetic intermediate designed for use in peptide synthesis applications.

The compound's classification extends to its role as a proline analog, positioning it within the broader category of non-natural amino acids used for peptide modification. Proline derivatives and analogs represent a particularly important class of compounds in medicinal chemistry, as they can be used to tune the biological, pharmaceutical, or physicochemical properties of naturally occurring peptides. The specific substitution pattern with a benzyl group at the 4-position places this compound among the 4-substituted proline analogs, which have gained significant attention in chemical and structural biology applications.

Table 1: Molecular Properties of 9-Fluorenylmethoxycarbonyl-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid

Table 2: Structural Classification and Nomenclature

| Classification Category | Description |

|---|---|

| Chemical Class | Protected amino acid derivative |

| Ring System | Pyrrolidine (5-membered nitrogen heterocycle) |

| Substitution Pattern | 4-benzyl substituted pyrrolidine-2-carboxylic acid |

| Protecting Group | 9-Fluorenylmethoxycarbonyl |

| Stereochemical Series | (2S,4R)-configured |

| Functional Group Category | Secondary amine, carboxylic acid |

特性

IUPAC Name |

(2S,4R)-4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURIFBDQLJNYAM-CLOONOSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving an appropriate precursor.

Introduction of the Benzyl Group: The benzyl group is introduced via a substitution reaction, often using benzyl bromide or benzyl chloride as the benzylating agent.

Fmoc Protection: The final step involves the introduction of the Fmoc protecting group. This is typically achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

化学反応の分析

Types of Reactions

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Substitution Reactions: The benzyl group can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.

Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling agents like hydroxybenzotriazole (HOBt) are used for peptide bond formation.

Substitution: Benzyl bromide or benzyl chloride are used for introducing the benzyl group.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides with the desired sequence.

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Bz-Pro-OH is extensively used in SPPS, a method that allows for the efficient assembly of peptides. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino functionality, enabling selective deprotection and coupling reactions without interfering with other functional groups. This characteristic is crucial for synthesizing complex peptide chains with high purity and yield.

| Feature | Details |

|---|---|

| Role | Protecting group in SPPS |

| Advantages | Selective modification, high yield |

| Applications | Synthesis of therapeutic peptides, custom peptides for research |

Drug Development

Peptide-Based Therapeutics

The compound plays a significant role in developing peptide-based drugs aimed at specific biological targets. Its ability to enhance the stability and bioavailability of drug candidates is vital in pharmaceutical research.

- Case Study: Anticancer Peptides

Recent studies have shown that peptides synthesized using Fmoc-Bz-Pro-OH exhibit improved binding affinities to cancer cell receptors, enhancing their therapeutic efficacy.

| Drug Type | Target Disease | Outcome |

|---|---|---|

| Anticancer peptides | Various cancers | Increased efficacy and reduced side effects |

Bioconjugation

Targeted Drug Delivery Systems

Fmoc-Bz-Pro-OH is utilized in bioconjugation processes, where it facilitates the attachment of peptides to biomolecules such as antibodies or imaging agents. This application is essential for creating targeted delivery systems that improve the therapeutic index of drugs.

- Example: Peptide-Drug Conjugates

Research has demonstrated that conjugating therapeutic peptides to antibodies using Fmoc-Bz-Pro-OH significantly enhances the specificity and efficacy of treatments.

| Bioconjugate Type | Target Application | Benefits |

|---|---|---|

| Peptide-drug conjugates | Cancer therapy | Improved targeting and reduced systemic toxicity |

Research in Neuroscience

Neuropeptide Synthesis

In neuroscience, Fmoc-Bz-Pro-OH is employed to synthesize neuropeptides that are crucial for studying neurological pathways. These peptides are instrumental in understanding the mechanisms underlying neurodegenerative diseases.

- Case Study: Alzheimer's Research

Peptides synthesized with Fmoc-Bz-Pro-OH have been used to investigate amyloid-beta interactions, providing insights into potential therapeutic strategies for Alzheimer's disease.

| Research Focus | Peptide Type | Significance |

|---|---|---|

| Alzheimer's disease | Neuropeptides | Insights into amyloid-beta interactions |

Custom Synthesis

Flexibility in Research Applications

Laboratories frequently utilize Fmoc-Bz-Pro-OH for custom synthesis projects, allowing researchers to tailor compounds for specific needs. This flexibility is essential for advancing research across various scientific disciplines.

| Field of Research | Custom Applications | Impact on Research |

|---|---|---|

| Medicinal chemistry | Tailored peptide designs | Accelerated development of novel therapeutics |

作用機序

The mechanism of action of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary in chemical reactions. The compound can control the stereochemistry of a reaction by selectively reacting with one of the reactants, thereby influencing the stereochemical outcome of the final product. This is particularly important in the synthesis of chiral drugs and other biologically active molecules.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is best understood through comparisons with analogous Fmoc-pyrrolidine derivatives. Below is a detailed analysis of its key differentiators:

Table 1: Structural and Functional Comparison of Fmoc-Pyrrolidine Derivatives

Key Research Findings

Hydrophobicity and Aggregation Resistance: The benzyl group in this compound provides superior hydrophobicity compared to cyclohexyl or phenoxy derivatives (Table 1). This property is critical in preventing peptide aggregation during SPPS, as demonstrated in studies using automated synthesizers under high-temperature coupling conditions .

This balance is advantageous in designing peptides requiring both rigidity and dynamic motion .

Stereochemical Specificity :

The (2S,4R) stereochemistry of the compound distinguishes it from diastereomers like (2S,4S)-configured derivatives (e.g., Fmoc-L-cis-Hyp(Ph)-OH). This configuration favors β-sheet or β-turn conformations in peptides, as confirmed by X-ray crystallography and circular dichroism studies .

Synthetic Utility: Compared to tert-butyl-protected analogs (e.g., Boc-(2S,4S)-4-amino-pyrrolidine-2-carboxylic acid), the Fmoc group enables mild deprotection with piperidine, making it compatible with standard SPPS protocols .

生物活性

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. Its unique structure, characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group and specific stereochemistry, contributes to its diverse biological activities.

Chemical Structure and Properties

The compound's chemical structure is essential for its biological activity. The (2S,4R) configuration indicates specific stereochemical properties that influence how the compound interacts with biological systems. The presence of the benzyl group enhances its reactivity and potential interactions with other biomolecules.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₃ |

| Molecular Weight | 235.27 g/mol |

| CAS Number | 1158891-05-4 |

| Stereochemistry | (2S,4R) |

| Fmoc Group | Protects the amino group during peptide synthesis |

Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection, enabling efficient assembly of complex peptide chains. This method is crucial for producing peptides with specific biological activities.

Drug Development

The compound is valuable in the pharmaceutical industry for developing novel drug candidates. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific receptors or pathways. Research has shown its utility in synthesizing enzyme inhibitors and receptor agonists/antagonists, which are vital in treating various diseases.

Bioconjugation

In bioconjugation techniques, this compound facilitates the attachment of biomolecules to therapeutic agents or imaging agents. This enhances the targeting capabilities and efficacy of treatments, particularly in cancer therapy and diagnostics.

Neuroscience Research

The compound is also utilized in neuroscience studies, particularly those involving neuropeptides. It aids researchers in understanding the role of specific peptides in neurological functions and disorders, contributing to advancements in neuropharmacology.

The mechanism of action of this compound involves its role as a chiral auxiliary in chemical reactions. The compound can selectively react with substrates, influencing the stereochemical outcomes of reactions critical in synthesizing chiral drugs and biologically active molecules.

Case Studies and Research Findings

- Peptide Synthesis Optimization : A study demonstrated that using this compound as a building block improved the yield and purity of synthesized peptides compared to traditional methods .

- Drug Development : Research highlighted its effectiveness in developing inhibitors targeting specific enzymes, showcasing its potential in creating more effective therapeutic agents .

- Neuropharmacology Applications : Investigations into neuropeptide interactions revealed that modifications using this compound could enhance binding affinities to neuronal receptors, providing insights into potential treatments for neurological disorders .

Q & A

Basic Research Questions

Q. How can researchers synthesize Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective introduction of the benzyl group at the 4-position of pyrrolidine. Key steps include:

- Using Boc-protected pyrrolidine intermediates to preserve stereochemistry during functionalization .

- Employing Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., NaHCO₃) to introduce the Fmoc group.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (melting point: 170–180°C) to achieve >97% purity .

- Critical Consideration : Monitor reaction pH to avoid racemization, especially during Fmoc introduction.

Q. What analytical methods are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 265 nm (λmax for Fmoc group) and a mobile phase of acetonitrile/water (0.1% TFA) .

- NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.7 ppm) and pyrrolidine backbone protons (δ 3.5–4.5 ppm). Compare with reference data for stereochemical confirmation .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 428.5 (C₂₇H₂₅NO₄) .

Q. What are the recommended storage and handling protocols to maintain compound stability?

- Methodological Answer :

- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation .

- Handle in a fume hood with PPE (gloves, goggles) to avoid inhalation or skin contact, as decomposition products may include toxic fumes (e.g., sulfur oxides) .

Advanced Research Questions

Q. How does the benzyl substituent at the 4-position influence peptide secondary structure during solid-phase synthesis?

- Methodological Answer :

- The bulky benzyl group restricts pyrrolidine ring puckering, promoting trans-amide bond geometry. This stabilizes β-turn structures in peptides, as observed via circular dichroism (CD) .

- Experimental Design : Compare CD spectra of peptides synthesized with and without the benzyl substituent. Use molecular dynamics simulations to correlate steric effects with conformational stability .

Q. What strategies mitigate low coupling efficiency when incorporating this compound into peptide chains?

- Methodological Answer :

- Aggregation Prevention : Pre-activate the carboxylate with HATU/DIPEA in DMF and use microwave-assisted coupling (50°C, 10 min) to enhance solubility .

- Side-Chain Interactions : The benzyl group may participate in hydrophobic stacking; optimize resin swelling with DCM/DMF (1:1) to improve accessibility .

- Data Contradiction Analysis : If low yields persist despite activation, check for Fmoc cleavage side reactions (e.g., piperidine contamination) via LC-MS .

Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements between chiral HPLC and NMR?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10); retention times vary by ~2 min for enantiomers .

- NMR Chiral Shift Reagents : Add Eu(hfc)₃ to split diastereotopic proton signals. Discrepancies may arise from impurities masking NMR signals; cross-validate with polarimetry .

Q. What is the role of the Fmoc group in solid-phase peptide synthesis (SPPS), and how are its removal conditions optimized?

- Methodological Answer :

- Function : The Fmoc group protects the α-amine during chain elongation and is cleaved with 20% piperidine in DMF.

- Optimization : Monitor deprotection kinetics via UV absorbance (301 nm) to minimize side reactions (e.g., aspartimide formation). Reduce piperidine exposure time to <5 min for acid-sensitive sequences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。